

N1-Methoxymethyl Picrinine: A Technical Guide to Structure Elucidation

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: B12631715

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Abstract

N1-Methoxymethyl picrinine is a derivative of the complex indole alkaloid picrinine, a natural product isolated from plants of the *Alstonia* genus. Picrinine and its analogues have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. This technical guide provides a comprehensive overview of the proposed structure elucidation of **N1-Methoxymethyl picrinine**, leveraging established spectroscopic and synthetic methodologies. Due to the limited availability of specific experimental data for this derivative in public literature, this document outlines a robust, logical workflow based on the known characteristics of the parent compound, picrinine. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to Picrinine Alkaloids

Picrinine is a monoterpenoid indole alkaloid characterized by a highly complex, cage-like molecular architecture.^{[1][2]} First isolated in 1965 from the leaves of *Alstonia scholaris*, picrinine features a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic framework.^{[1][2]} The molecule possesses six stereogenic centers, contributing to its structural complexity.^{[1][2]}

Alkaloids, as a class of naturally occurring chemical compounds, are known for their wide range of physiological activities.^{[3][4]} Picrinine-type alkaloids, found in various plant species, have been reported to exhibit interesting pharmacological properties.^{[5][6]} In particular, picrinine has demonstrated anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.^{[1][2]} The parent compound also shows potential as an antitussive and anti-asthmatic agent.^[7] The N1-methoxymethyl derivative is of particular interest as modifications at the indole nitrogen can significantly modulate biological activity.

Proposed Structure of N1-Methoxymethyl Picrinine

Based on its name, **N1-Methoxymethyl picrinine** is the N-substituted derivative of picrinine at the indole nitrogen position. The chemical formula for picrinine is C₂₀H₂₂N₂O₃, with a molecular weight of approximately 338.4 g/mol.^[7] The addition of a methoxymethyl group (-CH₂OCH₃) would result in the chemical formula C₂₂H₂₆N₂O₄ and a molecular weight of 382.5 g/mol.^[8]

Table 1: Physicochemical Properties of Picrinine and Predicted Properties of **N1-Methoxymethyl Picrinine**

Property	Picrinine	N1-Methoxymethyl Picrinine (Predicted)
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₃	C ₂₂ H ₂₆ N ₂ O ₄
Molecular Weight	338.4 g/mol ^[7]	382.5 g/mol ^[8]
IUPAC Name	methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12- diazahexacyclo[9.6.1.1 ^{9,15} .0 ^{1,9} . 0 ^{3,8} .0 ^{12,17}]nonadeca-3,5,7- triene-19-carboxylate ^[7]	N/A
CAS Number	4684-32-6 ^[7]	1158845-78-3 ^{[8][9][10]}
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone ^[9]	Expected to have similar solubility

Methodology for Structure Elucidation

The definitive structure elucidation of **N1-Methoxymethyl picrinine** would rely on a combination of isolation, spectroscopic analysis, and potentially, semi-synthesis for confirmation.

Isolation Protocol

N1-Methoxymethyl picrinine has been reported to be present in the hydro-alcoholic extract of *Alstonia scholaris* leaves.^[5] A general protocol for its isolation would involve the following steps:

Diagram 1: General Isolation Workflow



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Caption: A generalized workflow for the isolation of **N1-Methoxymethyl picrinine**.

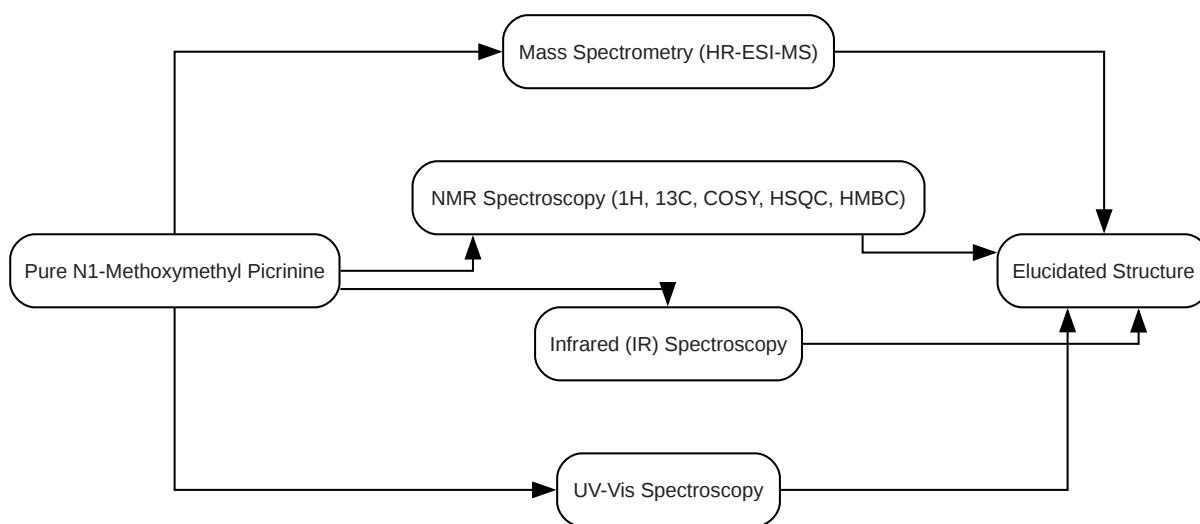
- Extraction: Powdered, air-dried leaves of *Alstonia scholaris* are extracted with a hydro-alcoholic solvent system (e.g., 70% ethanol) at room temperature.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- Column Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Preparative HPLC: Fractions showing the presence of the target compound (monitored by TLC) are further purified using preparative High-Performance Liquid Chromatography

(HPLC) to yield the pure **N1-Methoxymethyl picrinine**.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structure determination.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: The workflow for spectroscopic analysis to elucidate the chemical structure.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₂₂H₂₆N₂O₄. Fragmentation patterns could provide initial structural clues.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would reveal the number and types of protons, their chemical environments, and coupling patterns. The key signals to identify would be the two singlets for the -OCH₃ and

-N-CH₂-O- protons of the methoxymethyl group, in addition to the characteristic signals of the picrinine scaffold.

- ¹³C NMR: Would determine the number of unique carbon atoms. The presence of 22 signals would be expected. The chemical shifts of the methoxymethyl carbons would be indicative of this group.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
 - COSY (Correlation Spectroscopy): Would identify proton-proton couplings within the spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complex polycyclic structure and confirming the attachment of the methoxymethyl group to the indole nitrogen (N1). A key HMBC correlation would be expected between the protons of the -N-CH₂-O- group and the carbons of the indole ring.
- Infrared (IR) Spectroscopy: Would identify characteristic functional groups, such as the ester carbonyl (C=O), C-O bonds of the ether and ester, and aromatic C-H bonds.
- UV-Vis Spectroscopy: Would provide information about the chromophore system, which is the indole nucleus in this case.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Methoxymethyl Group

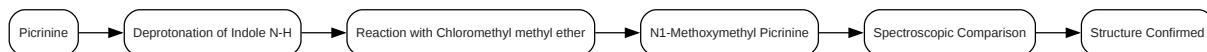
Group	Predicted ¹ H NMR Chemical Shift (ppm)	Predicted ¹³ C NMR Chemical Shift (ppm)
-N-CH ₂ -O-	~5.0 - 5.5 (s)	~75 - 85
-O-CH ₃	~3.3 - 3.6 (s)	~55 - 60

Note: These are predicted values and may vary based on the solvent and other molecular interactions.

Semi-Synthesis for Confirmation

To definitively confirm the structure, a semi-synthesis of **N1-Methoxymethyl picrinine** from picrinine could be performed.

Diagram 3: Semi-Synthesis Logical Flow



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Caption: Logical flow for the semi-synthesis and confirmation of **N1-Methoxymethyl picrinine**.

- Reaction Setup: Picrinine would be dissolved in a suitable aprotic solvent (e.g., THF or DMF).
- Deprotonation: A strong base (e.g., NaH) would be added to deprotonate the indole nitrogen.
- Alkylation: Chloromethyl methyl ether would be added to the reaction mixture to alkylate the indole nitrogen.
- Purification: The resulting product would be purified by column chromatography.
- Comparison: The spectroscopic data (NMR, MS) of the synthetic product would be compared with that of the isolated natural product. Identical data would confirm the structure.

Biological Context and Future Directions

The picrinine scaffold represents a promising starting point for the development of new therapeutic agents. The functionalization at the N1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of the methoxymethyl group could potentially

enhance membrane permeability, alter metabolic stability, or modify the binding affinity to biological targets.

Further research is warranted to:

- Isolate and fully characterize **N1-Methoxymethyl picrinine** from natural sources.
- Synthesize a series of N1-substituted picrinine analogues to establish structure-activity relationships.
- Evaluate the biological activity of **N1-Methoxymethyl picrinine** in relevant assays for anti-inflammatory, antitussive, and other potential therapeutic applications.

Conclusion

While specific published data on the complete structure elucidation of **N1-Methoxymethyl picrinine** is scarce, a combination of established isolation and spectroscopic techniques provides a clear and logical path for its characterization. The methodologies outlined in this guide, including multi-dimensional NMR and high-resolution mass spectrometry, are the gold standard for natural product structure elucidation. The semi-synthetic approach offers a definitive means of structural confirmation. The unique structural features of **N1-Methoxymethyl picrinine** make it an intriguing target for further investigation in the field of drug discovery.

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